[Bis(dodecyloxy)phosphoryl]amine
Description
Properties
Molecular Formula |
C24H52NO3P |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
1-[amino(dodecoxy)phosphoryl]oxydodecane |
InChI |
InChI=1S/C24H52NO3P/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H2,25,26) |
InChI Key |
DWSIVZLNCWRJHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(N)OCCCCCCCCCCCC |
Origin of Product |
United States |
Methodologies for the Synthesis of Bis Dodecyloxy Phosphoryl Amine
Strategic Approaches to Phosphorylamine Bond Formation
The creation of the P-N bond is the cornerstone of synthesizing [Bis(dodecyloxy)phosphoryl]amine. The two main retrosynthetic disconnections are at the P-N bond, leading to either phosphorylation of an amine or amination of a phosphorylating agent.
The phosphorylation of an amine source, typically ammonia (B1221849) or a protected amine, is a common strategy. This can be achieved through direct or indirect chemical routes.
Direct Routes: A direct route involves reacting an amine with an activated bis(dodecyloxy)phosphoryl species. The most common activated species is a phosphoryl halide, as detailed in section 2.1.2.
Indirect Routes: Indirect routes often utilize dialkyl H-phosphonates as precursors. The Atherton-Todd reaction is a classic example of such a pathway. beilstein-journals.org In this one-pot reaction, a dialkyl H-phosphonate (in this case, bis(dodecyl) H-phosphonate) reacts with an amine (ammonia) in the presence of carbon tetrachloride and a base. beilstein-journals.orgwikipedia.orgnih.gov The reaction proceeds through the in situ formation of the corresponding dialkyl chlorophosphate, which is then immediately attacked by the amine nucleophile to yield the phosphoramidate (B1195095). wikipedia.orgrsc.org
Key features of the Atherton-Todd reaction include:
Mild Conditions: It avoids the need to pre-synthesize and isolate the often reactive and moisture-sensitive dialkyl phosphoryl chloride. beilstein-journals.org
Mechanism: The reaction is initiated by the base, which facilitates the formation of a dialkyl phosphonate (B1237965) anion. This anion then attacks the halogen source (e.g., CCl₄) to generate the transient dialkyl chlorophosphate intermediate. rsc.org
Scope: While broadly applicable, the choice of amine and reaction conditions can be critical for optimizing yields. beilstein-journals.orgnih.gov
Another indirect approach is the iodine-mediated dehydrogenative cross-coupling of a dialkyl H-phosphonate with an amine. nih.gov This method can be performed with or without a solvent and sometimes utilizes an oxidant like hydrogen peroxide (H₂O₂) to facilitate the reaction, affording the final phosphoramidate in yields ranging from 31-96% depending on the substrates. nih.gov
The most direct and widely employed method for synthesizing phosphoramidates is the nucleophilic substitution of a halogen on a phosphoryl halide precursor by an amine. nih.gov For the target molecule, this involves the reaction of bis(dodecyloxy)phosphoryl chloride with ammonia.
The general reaction is: (C₁₂H₂₅O)₂P(O)Cl + 2 NH₃ → (C₁₂H₂₅O)₂P(O)NH₂ + NH₄Cl
In this reaction, one equivalent of ammonia acts as the nucleophile, while a second equivalent serves as a base to neutralize the hydrogen chloride (HCl) byproduct, forming ammonium (B1175870) chloride. wikipedia.org To avoid the use of excess ammonia, an alternative tertiary amine base, such as triethylamine (B128534) or pyridine (B92270), is often added. wikipedia.orglibretexts.org The choice of base and solvent is crucial for achieving high yields and simplifying purification.
Precursor Chemistry and Derivatization Routes
The successful synthesis of the final product is highly dependent on the efficient preparation of its key precursors, namely the dodecyloxy-bearing phosphoryl synthon.
Dodecyl alcohol (lauryl alcohol) is a readily available primary alcohol, typically sourced commercially. However, the crucial precursor for the amination reaction is an activated phosphoryl synthon, most commonly bis(dodecyloxy)phosphoryl chloride .
This intermediate is synthesized by reacting phosphorus oxychloride (POCl₃) with dodecyl alcohol. wikipedia.org The reaction stoichiometry must be carefully controlled to favor the formation of the desired dialkyl product over mono- or trialkylated species. The reaction is typically performed in the presence of a base like pyridine or triethylamine to scavenge the HCl generated. wikipedia.orglibretexts.org
The reaction proceeds in two steps:
POCl₃ + C₁₂H₂₅OH → (C₁₂H₂₅O)P(O)Cl₂ + HCl
(C₁₂H₂₅O)P(O)Cl₂ + C₁₂H₂₅OH → (C₁₂H₂₅O)₂P(O)Cl + HCl
An alternative approach involves reacting phosphorus pentoxide (P₂O₅) with lauryl alcohol, which can produce a mixture of monododecyl and didodecyl phosphates after hydrolysis. researchgate.net While this method is effective for creating the phosphate (B84403) esters, it is less direct for producing the required phosphoryl chloride precursor.
Table 1: Synthesis of Key Dodecyloxy-Bearing Synthons
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| Phosphorus Oxychloride (POCl₃) | Dodecyl Alcohol (2 eq.) | Inert solvent, presence of a tertiary amine base (e.g., pyridine) | Bis(dodecyloxy)phosphoryl chloride | libretexts.org, wikipedia.org |
| Phosphorus Trichloride (B1173362) (PCl₃) | Dodecyl Alcohol (2 eq.) followed by oxidation | Two-step process; alcoholysis then oxidation | Bis(dodecyl) H-phosphonate | researchgate.net |
| Phosphorus Pentoxide (P₂O₅) | Dodecyl Alcohol | Phosphorylation followed by hydrolysis | Mixture of mono- and didodecyl phosphate | researchgate.net |
The core (RO)₂P(O)N- structure can be modified to create analogues with different properties. A common modification is the replacement of the phosphoryl oxygen with sulfur to create a thiophosphoramidate . This can be achieved by using a sulfurizing agent during the synthesis or by starting with a thiophosphoryl precursor, such as thiophosphoryl chloride (PSCl₃), instead of POCl₃.
Another area of advanced modification comes from the field of oligonucleotide synthesis, which extensively uses phosphoramidite (B1245037) chemistry. au.dknih.govnih.gov Although the target molecule is a simple phosphoramidate, the techniques for creating diverse phosphorus-based structures are well-established. For instance, by using different phosphorylating agents or by subsequent reactions, it is possible to introduce other functional groups to the phosphorus atom, though this is less common for simple dialkyl phosphoramidates.
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of synthesis for phosphoramidates like this compound is a subject of academic study, with a focus on improving yields, simplifying procedures, and using milder reagents.
Several factors are critical for optimization:
Catalysts: In routes involving H-phosphonates, various catalysts are employed. Phase-transfer catalysts, such as tetra-n-butylammonium bromide ([n-Bu₄N]Br), have been used to facilitate the reaction between the phosphonate salt and the halogenating agent, improving yields which can range from 35-93%. nih.gov For phosphoramidite coupling reactions, activators like tetrazole are known to act as nucleophilic catalysts in addition to providing acid catalysis. nih.gov
Solvents: The choice of solvent is critical. Aprotic solvents like acetonitrile (B52724), dichloromethane, or toluene (B28343) are commonly used for reactions involving reactive phosphoryl chlorides to prevent hydrolysis.
Base: As mentioned, a non-nucleophilic tertiary amine is often preferred over using the reactant amine as the acid scavenger. This prevents side reactions and allows for more precise stoichiometric control.
Temperature: Reactions involving phosphoryl chlorides are often run at low temperatures (e.g., 0 °C) to control reactivity and minimize side-product formation, followed by a period at room temperature to ensure the reaction goes to completion.
Academic research has focused on developing one-pot procedures, like the Atherton-Todd reaction, and catalyst-free methods to make the synthesis more efficient and environmentally friendly. nih.govorganic-chemistry.org Yields for phosphoramidate synthesis are highly variable depending on the specific substrates and method chosen, with reports ranging from moderate (30-50%) to excellent (>90%). nih.gov
Table 2: Key Parameters for Optimization of Phosphoramidate Synthesis
| Parameter | Effect on Reaction | Examples |
| Catalyst | Increases reaction rate and yield. | Phase-transfer catalysts (e.g., [n-Bu₄N]Br) for Atherton-Todd type reactions. Tetrazole for phosphoramidite couplings. nih.govnih.gov |
| Solvent | Affects solubility of reagents and stability of intermediates. | Aprotic solvents (acetonitrile, dichloromethane) prevent hydrolysis of reactive intermediates. nih.gov |
| Base | Neutralizes acidic byproducts (e.g., HCl). | Tertiary amines (triethylamine, pyridine) are used as non-nucleophilic acid scavengers. libretexts.org |
| Temperature | Controls reaction rate and minimizes side reactions. | Initial addition of reagents often at 0 °C, followed by warming to room temperature. libretexts.org |
Catalytic Systems in Phosphorylamine Synthesis
The formation of the P-N bond in phosphoramidates can be effectively promoted by a range of catalytic systems. These systems are designed to overcome the activation energy barrier of the reaction between a phosphorus-containing electrophile and a nitrogen-based nucleophile.
One established approach involves phase-transfer catalysis (PTC) . This method is particularly useful for the phosphorylation of amines using dialkyl H-phosphonates. nih.gov Catalysts such as tetra-n-butylammonium bromide ([n-Bu₄N]Br) or benzyltriethylammonium chloride ([BnEt₃N]Cl) facilitate the reaction between the phosphonate and the amine, which may include primary and secondary amines like aniline, benzylamine, and cyclohexylamine. nih.gov The use of PTC can lead to high yields of the desired phosphoramidate after purification by recrystallization. nih.gov
Iodine-mediated synthesis represents another significant catalytic strategy. Molecular iodine (I₂), often in the presence of an oxidant like hydrogen peroxide (H₂O₂), can catalyze the dehydrogenative cross-coupling of dialkyl H-phosphonates with amines. nih.gov This method has been successfully applied to a variety of amines and can be performed under solvent-free conditions, which is advantageous from an environmental perspective. nih.gov The resulting phosphoramidates are typically purified by column chromatography on silica (B1680970). nih.gov
Transition metal-based catalysts have also emerged as powerful tools for phosphoramidate synthesis. For instance, Iridium(III)-based catalysts have been utilized in reactions involving phosphoryl azides and amides or ketones. nih.gov This method demonstrates broad applicability with various substituted phosphoryl azides and amides, affording the products in good to excellent yields after purification by column chromatography. nih.gov
More recently, copper-based catalytic systems have been investigated for the synthesis of phosphoramidates, highlighting the ongoing development in this field.
Table 1: Overview of Catalytic Systems in Phosphoramidate Synthesis
| Catalytic System | Precursors | Typical Amines | Purification Method | Reference |
|---|---|---|---|---|
| Phase-Transfer Catalysis (e.g., [n-Bu₄N]Br) | Dialkyl H-phosphonates | Aniline, Benzylamine, Cyclohexylamine | Recrystallization | nih.gov |
| Iodine (I₂) / Hydrogen Peroxide (H₂O₂) | Dialkyl H-phosphonates | Aryl amines, Sulfoximines | Column Chromatography | nih.gov |
| Iridium(III)-based Catalysts | Phosphoryl Azides | Amides, Ketones | Column Chromatography | nih.gov |
Solvent Effects and Reaction Pathway Control
The choice of solvent plays a critical role in the synthesis of phosphoramidates, influencing reaction rates, yields, and in some cases, the reaction pathway itself. The polarity and coordinating ability of the solvent can affect the solubility of reactants and the stability of intermediates and transition states.
For many phosphoramidate synthesis protocols, polar aprotic solvents are employed. For example, the synthesis of certain phosphoramidate-containing peptides via the Staudinger-phosphite reaction can be conducted in a variety of solvents, including water. researchgate.net This highlights the versatility of certain synthetic routes with respect to solvent choice.
In some cases, solvent-free conditions have been developed, offering a "green" chemistry approach by minimizing waste. researchgate.net These methods are particularly attractive for industrial-scale synthesis. The iodine-catalyzed coupling of aryl amines with dialkyl H-phosphonates can be performed without a solvent, for instance. nih.gov
The dielectric constant of the solvent can have a significant impact on reaction rates. Studies on the hydrolysis of phosphate esters have shown a correlation between the rate of reaction and the solvent's dielectric constant. nih.gov While these studies focus on hydrolysis, the principles of solvent-solute interactions are broadly applicable to other reactions involving organophosphorus compounds.
In the context of synthesizing this compound, the long, nonpolar dodecyl chains would significantly influence its solubility. Nonpolar solvents like toluene might be suitable, as demonstrated in the synthesis of other long-chain dialkyl phosphates. organic-chemistry.org The selection of an appropriate solvent would be crucial for ensuring that both the dialkoxy phosphoryl precursor and the amine reactant are sufficiently solvated to allow for an efficient reaction.
Table 2: Solvent Considerations in Phosphoramidate Synthesis
| Solvent Type | Examples | Potential Application/Effect | Reference |
|---|---|---|---|
| Polar Aprotic | Acetonitrile, DMF | General purpose for many phosphoramidate syntheses. | google.com |
| Protic | Water, Ethanol | Can be used in certain reactions like the Staudinger-phosphite reaction. | researchgate.net |
| Nonpolar | Toluene, Hexane (B92381) | Potentially suitable for long-chain, nonpolar phosphoramidates. | organic-chemistry.org |
| Solvent-Free | Not applicable | Environmentally friendly, reduces waste. | nih.govresearchgate.net |
Isolation and Purification Methodologies for Research-Grade Compounds
Achieving high purity is essential for the characterization and subsequent use of research-grade compounds like this compound. The purification strategy must be tailored to the specific properties of the target compound, including its polarity, solubility, and stability.
Column chromatography is a widely used technique for the purification of phosphoramidates. nih.gov Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent (e.g., hexane or chloroform) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). nih.gov The gradient of the mobile phase can be adjusted to achieve optimal separation of the desired product from starting materials and byproducts. For a nonpolar compound like this compound, a mobile phase with a low proportion of the polar component would likely be required.
Recrystallization is another effective method for purifying solid phosphoramidates. nih.gov This technique relies on the differential solubility of the compound and its impurities in a given solvent system at different temperatures. The selection of an appropriate solvent or solvent mixture is critical for successful recrystallization.
Liquid-liquid extraction offers an alternative to chromatographic methods, particularly for larger-scale purifications. mdpi.comgoogle.com A two-stage extraction process has been described for the purification of phosphoramidites, which could potentially be adapted for phosphoramidates. google.com This process involves partitioning the crude product and impurities between a polar and a nonpolar phase. By carefully adjusting the composition of these phases, impurities can be selectively removed. google.com Given the expected lipophilic nature of this compound, extraction with nonpolar organic solvents from a polar reaction mixture could be a viable purification step.
For certain types of organophosphorus compounds, Accelerated Solvent Extraction (ASE) can be a more efficient alternative to traditional extraction methods, requiring less solvent and time. oaji.net Additionally, techniques like preparative High-Performance Liquid Chromatography (HPLC) can be employed for obtaining highly pure samples, although this is often more suitable for smaller quantities. researchgate.net
Table 3: Purification Methodologies for Phosphoramidates
| Purification Method | Principle | Suitability for this compound | Reference |
|---|---|---|---|
| Column Chromatography | Differential adsorption on a stationary phase (e.g., silica gel). | Likely effective, but may require optimization of nonpolar solvent systems due to the long alkyl chains. | nih.govnih.gov |
| Recrystallization | Differential solubility at varying temperatures. | Potentially effective if the compound is a solid at room temperature. | nih.gov |
| Liquid-Liquid Extraction | Differential partitioning between immiscible liquid phases. | Highly suitable for separating the nonpolar product from polar impurities. | mdpi.comgoogle.com |
| Accelerated Solvent Extraction (ASE) | Automated extraction with solvents at elevated temperature and pressure. | Could be an efficient method for initial workup. | oaji.net |
Elucidation of Reactivity and Reaction Mechanisms of Bis Dodecyloxy Phosphoryl Amine
Proton-Transfer and Acid-Base Chemistry Investigations
The presence of both a basic amine group and a potentially acidic N-H proton, influenced by the electron-withdrawing phosphoryl group, suggests that [Bis(dodecyloxy)phosphoryl]amine can participate in a range of proton-transfer reactions.
The basicity of an amine is a measure of the availability of the nitrogen's lone pair of electrons to accept a proton. In the case of this compound, the electron-withdrawing nature of the adjacent phosphoryl group is expected to decrease the electron density on the nitrogen atom. This delocalization of the lone pair towards the phosphorus atom reduces the amine's basicity compared to simple alkylamines. The pKa of the conjugate acid of a typical secondary amine is around 11, while the presence of an adjacent electron-withdrawing group can significantly lower this value.
The acidity of the N-H protons in this compound is enhanced by the same electron-withdrawing effect of the phosphoryl group. This makes the compound a weak acid, capable of being deprotonated by strong bases. The acidity and basicity are also influenced by the solvent medium. In polar protic solvents, hydrogen bonding can stabilize both the protonated and deprotonated forms, while in aprotic solvents, these effects are less pronounced.
Table 1: Predicted Acid-Base Properties of this compound in Different Media
| Medium | Predicted Basicity | Predicted Acidity | Rationale |
| Gas Phase | Lower than alkylamines | Higher than alkylamines | Intrinsic electronic effects of the phosphoryl group dominate. |
| Aprotic Solvents (e.g., Acetonitrile) | Weak | Weak | Solvation effects are minimal; electronic effects are primary. |
| Protic Solvents (e.g., Water) | Weaker than in aprotic solvents | Stronger than in aprotic solvents | Hydrogen bonding with the solvent stabilizes the charged species. |
Molecules that can both donate and accept protons are often key components in proton shuttle mechanisms, which are crucial in many enzymatic and catalytic processes. The bifunctional nature of this compound, possessing both a proton-donating N-H group and a proton-accepting phosphoryl oxygen, makes it a potential candidate for facilitating proton transfer. In a reaction mechanism, the amine moiety could donate a proton to a substrate or intermediate, while the phosphoryl oxygen could accept a proton from another species, effectively relaying a proton. This is particularly relevant in reactions occurring in non-polar environments where free protons are scarce.
Nucleophilic and Electrophilic Reactivity Studies
The reactivity of this compound as a nucleophile or electrophile is centered on the amine and phosphoryl groups, respectively.
The lone pair of electrons on the nitrogen atom of the amine group makes this compound a potential nucleophile. It can react with various electrophiles, such as carbonyl compounds (aldehydes, ketones, esters), alkyl halides, and acid chlorides. However, the nucleophilicity of the amine is tempered by the electron-withdrawing phosphoryl group and the steric hindrance from the two long dodecyl chains.
Table 2: Predicted Nucleophilic Reactivity of this compound with Various Electrophiles
| Electrophile | Predicted Reaction Type | Factors Influencing Reactivity |
| Aldehydes/Ketones | Nucleophilic addition | Steric hindrance from dodecyl chains may slow the reaction. |
| Acid Chlorides | Nucleophilic acyl substitution | Formation of a stable amide bond is a strong driving force. |
| Alkyl Halides | Nucleophilic substitution (SN2) | Steric hindrance is a major limiting factor for SN2 reactions. |
The amine group of this compound can participate in condensation reactions, for instance, with carbonyl compounds to form imines, or with carboxylic acids to form amides, although the latter typically requires activation of the carboxylic acid. It can also undergo addition reactions, such as Michael addition to α,β-unsaturated carbonyl compounds. The bulky dodecyl groups would likely influence the stereochemical outcome of such reactions.
Coordination Behavior and Ligand Exchange Processes
The presence of both a soft donor (the nitrogen of the amine) and a hard donor (the oxygen of the phosphoryl group) gives this compound the characteristics of a versatile ligand in coordination chemistry.
This dual-donor capability allows it to act as a chelating or bridging ligand, forming stable complexes with a variety of metal ions. The nature of the coordination would depend on the metal ion's properties (hard/soft acid-base theory), the steric demands of the dodecyl chains, and the reaction conditions. The molecule could coordinate to a single metal center through both the nitrogen and oxygen atoms, forming a chelate ring, or it could bridge two metal centers. Ligand exchange reactions, where this compound displaces other ligands from a metal complex, are also a likely aspect of its coordination chemistry.
Interaction with Transition Metal Centers and Lanthanides
While specific studies on the coordination of this compound with transition metals and lanthanides are not extensively documented in publicly available literature, its structural motifs suggest a rich potential for complex formation. The phosphoryl groups and the amine nitrogen present potential donor sites for coordination.
Organophosphorus compounds, in general, are widely utilized as ligands in coordination chemistry. nih.gov The phosphorus center in phosphoryl compounds can coordinate to metal centers, and the nature of this interaction can range from dative covalent to electrostatic, depending on the metal and the other ligands present. For instance, in related bis(iminophosphoranyl)phosphide (BIPP) ligands, the central phosphorus atom has been shown to bind to a variety of transition metals, including those from group 4 and coinage metals. nih.govresearchgate.net These interactions can lead to the formation of both monometallic and heterobimetallic complexes. nih.gov
The amine nitrogen in this compound also represents a potential coordination site. Lanthanide(III) ions, known for their high oxophilicity and preference for high coordination numbers, readily form complexes with ligands containing oxygen and nitrogen donor atoms. znaturforsch.comresearchgate.net For example, lanthanide complexes have been successfully synthesized with tripodal amine ligands and bis(phosphonate) monoamide analogues of DOTA. znaturforsch.comresearchgate.netnih.gov In these complexes, the lanthanide ions are often coordinated to multiple donor atoms from the ligand, as well as to solvent molecules or counter-ions, achieving high coordination numbers. znaturforsch.comresearchgate.net It is plausible that this compound could act as a chelating or bridging ligand, utilizing both the phosphoryl oxygens and the amine nitrogen to bind to metal centers. The long dodecyloxy chains, while primarily influencing steric factors, might also play a role in the solubility and stability of the resulting metal complexes in nonpolar environments.
Research on related systems, such as lanthanide complexes of bis(tetrazolato)amine, further illustrates the capacity of amine-bridged ligands to form stable complexes with f-block elements. nih.gov
Influence of Steric and Electronic Factors on Coordination
The coordination behavior of this compound is significantly influenced by both steric and electronic factors.
Steric Factors: The most prominent steric feature of the molecule is the presence of two long dodecyl chains. These bulky alkyl groups create considerable steric hindrance around the phosphoryl groups and the central amine. This steric bulk can influence:
Coordination Number: The large size of the ligand may limit the number of ligand molecules that can coordinate to a single metal center, potentially favoring the formation of complexes with lower coordination numbers or leading to distorted geometries.
Accessibility of Donor Sites: The dodecyl chains may partially block access to the phosphoryl oxygen and amine nitrogen donor atoms, affecting the kinetics and thermodynamics of complex formation.
Solubility: The long hydrocarbon chains will impart significant lipophilicity to the molecule and its metal complexes, making them more soluble in nonpolar organic solvents.
Electronic Factors: The electronic properties of the phosphoryl and amine groups are crucial in determining the nature and strength of the coordination bonds.
Phosphoryl Group: The P=O bond is highly polar, with a partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom. wikipedia.org The lone pairs on the oxygen atom make it a good Lewis base, capable of donating electron density to a metal center. The electronegativity of the dodecyloxy groups will also influence the electron density on the phosphoryl oxygen.
Amine Group: The nitrogen atom of the secondary amine has a lone pair of electrons, making it a potential donor site. However, the presence of two electron-withdrawing phosphoryl groups will reduce the basicity and nucleophilicity of the amine nitrogen compared to a simple dialkylamine.
The interplay of these steric and electronic factors will ultimately determine the preferred coordination mode, the stability of the resulting complexes, and their subsequent reactivity. The bulky nature of the ligand, for instance, has been shown in other systems to be a critical factor in stabilizing low-coordinate metal complexes. researchgate.net
Oxidative and Reductive Transformations
The susceptibility of this compound to oxidation and reduction is dependent on the specific reagents and reaction conditions employed. The molecule contains several sites that can potentially undergo redox reactions.
Susceptibility to Oxidation in Varied Environments
The primary sites for oxidation in this compound are the central amine and the phosphorus centers.
Oxidation of the Amine: Secondary amines can be oxidized by various oxidizing agents. youtube.com For instance, treatment with hydrogen peroxide or peroxy acids can lead to the formation of hydroxylamines or nitroxides. The specific products formed will depend on the strength of the oxidizing agent and the reaction conditions. The oxidation state of nitrogen in organic compounds can vary widely. libretexts.org
Oxidation of Phosphorus: The phosphorus atoms in the phosphoryl groups are in the +5 oxidation state, which is the highest common oxidation state for phosphorus. wikipedia.orgyoutube.com Therefore, further oxidation at the phosphorus center is unlikely under typical conditions. However, the dodecyloxy chains could be susceptible to oxidation under harsh conditions, leading to the cleavage of the P-O-C bonds. The oxidation of organophosphorus compounds is a known process, and in some cases, can be facilitated by N-halamine structures. acs.org
Reduction Pathways and Products
Reduction of this compound would primarily target the phosphoryl groups.
Reduction of Phosphoryl Groups: The P=O bond can be reduced, although this generally requires strong reducing agents. The reduction of phosphine (B1218219) oxides (R₃P=O) to phosphines (R₃P) is a common transformation in organophosphorus chemistry. wikipedia.orgacs.org A variety of reducing agents can be employed for this purpose. The reduction of the phosphoryl groups in this compound would likely yield the corresponding phosphinite derivatives.
Reduction of Imines: While not directly present, if the amine were to be transformed into an imine, various methods are available for its reduction to an amine, including catalytic hydrogenation and the use of hydride reagents. organic-chemistry.org This highlights a potential synthetic pathway involving the molecule. The reduction of phosphaalkenes, compounds with C=P bonds, can also lead to radical phosphorus ions. wikipedia.org
Thermal and Photochemical Transformation Pathways
The stability of this compound to heat and light is a critical aspect of its chemical profile.
Theoretical and Computational Investigations of Bis Dodecyloxy Phosphoryl Amine
Reaction Pathway Elucidation through Computational Methods
No computational studies elucidating the reaction pathways of [Bis(dodecyloxy)phosphoryl]amine have been published. The use of computational methods to understand the mechanisms of reactions involving this compound has not been a subject of reported research.
Transition State Characterization
No specific studies detailing the transition state characterization of reactions involving this compound were identified. This type of investigation would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to locate and characterize the geometry, frequency, and energy of transition states in potential reactions, such as its synthesis or degradation.
Reaction Energetics and Kinetic Predictions
Similarly, no data on the reaction energetics or kinetic predictions for this compound could be found. Such studies would theoretically calculate the activation energies and reaction enthalpies to predict the feasibility and rates of reactions involving this molecule.
Prediction of Supramolecular Architectures and Stability
There is no available research predicting the supramolecular architectures and stability of this compound. Computational methods are often used to predict how molecules will self-assemble into larger, ordered structures.
Modeling of Hydrogen Bonding and Other Non-Covalent Interactions
While the structure of this compound suggests the potential for hydrogen bonding via its amine and phosphoryl groups, as well as van der Waals interactions from its long dodecyl chains, no specific modeling studies of these non-covalent interactions were found. Such modeling is crucial for understanding how the molecule might interact with itself and other molecules to form larger assemblies.
Rational Design of Self-Assembling Systems
The rational design of self-assembling systems based on this compound has not been a subject of published research. This advanced area of materials science would leverage computational predictions to design and synthesize derivatives of the molecule with specific self-assembling properties for various applications.
Due to the absence of specific research data, no data tables can be generated.
Advanced Analytical Methodologies for the Study of Bis Dodecyloxy Phosphoryl Amine in Research
Spectroscopic Techniques for Structural and Mechanistic Elucidation
Spectroscopy is fundamental to the analysis of [Bis(dodecyloxy)phosphoryl]amine, providing detailed information about its atomic and molecular structure, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and the chemical environment of atoms. For this compound, multi-nuclear NMR experiments are typically employed.
¹H NMR: Provides information on the number and environment of protons. The spectrum would be characterized by distinct signals for the N-H proton, the protons on the dodecyloxy chains (-O-CH₂-), the subsequent methylene (B1212753) groups (-(CH₂)₁₀-), and the terminal methyl groups (-CH₃). Integration of these signals confirms the ratio of protons in the molecule.
¹³C NMR: Reveals the number and types of carbon atoms. The long dodecyl chains would produce a series of overlapping signals in the aliphatic region, while the carbon atom bonded to oxygen (-O-CH₂-) would appear at a characteristic downfield shift.
³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative. It provides a single signal whose chemical shift is highly sensitive to the electronic environment of the phosphorus atom, confirming the presence of the phosphoryl group and providing insights into its bonding.
¹⁵N NMR: Although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, this technique can directly probe the nitrogen environment, confirming the P-N bond.
In mechanistic studies, NMR is used to monitor the progress of reactions by tracking the disappearance of reactant signals and the appearance of product signals. purdue.edu Changes in chemical shifts can provide evidence for the formation of reaction intermediates. purdue.edu Furthermore, advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to study the spatial proximity of atoms, which is critical for investigating intermolecular interactions and the potential for self-assembly or aggregation in solution.
| Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |
| ¹H | ~8.0-9.5 | N-H proton (broad, exchangeable) |
| ~3.8-4.2 | -O-CH₂- protons | |
| ~1.2-1.7 | -(CH₂)₁₀- protons of the dodecyl chain | |
| ~0.8-0.9 | -CH₃ terminal protons | |
| ¹³C | ~60-70 | -O-CH₂- carbon |
| ~14-35 | Aliphatic carbons of the dodecyl chain | |
| ³¹P | Varies | Phosphoryl group environment |
| ¹⁵N | Varies | Nitrogen atom environment |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. uni-siegen.de These methods are excellent for identifying the functional groups present in this compound. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) occurs at specific frequencies corresponding to the vibrations of specific chemical bonds. uni-siegen.de
Key vibrational modes expected for this compound include:
N-H Stretching: A characteristic band in the IR spectrum, typically found in the 3300-3500 cm⁻¹ region. nih.gov
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ range, indicative of the long aliphatic dodecyl chains.
P=O Stretching: A very strong and distinct absorption band, usually appearing between 1250 and 1350 cm⁻¹, which is characteristic of the phosphoryl group.
P-N Stretching: This vibration typically appears in the 900-1100 cm⁻¹ region.
C-O Stretching: Bands associated with the alkoxy groups are expected in the 1000-1200 cm⁻¹ range.
While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. uni-siegen.de Therefore, the two techniques are often complementary. For instance, the symmetric P=O stretch might be weak in the IR but strong in the Raman spectrum. Analysis of these spectra provides a molecular "fingerprint" that confirms the presence of the key functional moieties. uni-siegen.de
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) | Functional Group |
| N-H Stretch | 3300 - 3500 | 3300 - 3500 | Amine (-NH₂) |
| C-H Stretch (aliphatic) | 2850 - 2960 | 2850 - 2960 | Dodecyl chain (-CH₂, -CH₃) |
| P=O Stretch | 1250 - 1350 | 1250 - 1350 | Phosphoryl (P=O) |
| C-O Stretch | 1000 - 1200 | 1000 - 1200 | Dodecyloxy (-O-CH₂-) |
| P-N Stretch | 900 - 1100 | 900 - 1100 | Phosphoryl-Amine (P-N) |
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the definitive determination of the molecular weight of this compound and for obtaining structural information from its fragmentation patterns. Due to the compound's low volatility, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are required.
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the calculation of the elemental formula and confirming the compound's identity.
Structural Elucidation: In tandem mass spectrometry (MS/MS), the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, characteristic fragmentation would involve the loss of one or both dodecyl chains and cleavage of the P-N bond.
Reaction Monitoring: MS is highly sensitive and can be used to monitor the progress of a chemical synthesis in real-time or by analyzing aliquots from a reaction mixture. purdue.eduosti.gov The disappearance of reactant ions and the appearance of the product ion at the expected m/z value can be tracked quantitatively.
Chromatographic and Separation Methodologies in Research
Chromatographic techniques are essential for the separation, isolation, and purification of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for analyzing non-volatile compounds like this compound. It is routinely used to determine the purity of a synthesized batch and to monitor the progress of a reaction.
Purity Assessment: A typical method would involve reverse-phase HPLC, where the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, such as a gradient of water and acetonitrile (B52724) or methanol, is used to elute the components. This compound, being highly nonpolar due to the two long alkyl chains, will be strongly retained on the column and will have a long retention time. Purity is assessed by the area of the main peak relative to the total area of all peaks in the chromatogram.
Reaction Monitoring: By injecting small samples of a reaction mixture at different time points, HPLC can be used to track the consumption of starting materials and the formation of the product. researchgate.net This data is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading. Detection is commonly achieved using a UV detector (if the molecule possesses a chromophore), an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (LC-MS), which provides both separation and mass identification. researchgate.net
| Parameter | Typical Condition | Purpose |
| Column | Reverse-Phase C18 or C8 | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Water or Methanol/Water (Gradient) | Elution of components |
| Detector | UV, ELSD, Mass Spectrometry (MS) | Detection and quantification of the analyte |
| Application | Purity analysis, reaction kinetics | Assessing sample purity and tracking reaction progress |
Direct analysis of the intact this compound molecule by Gas Chromatography (GC) is generally not feasible. GC is suitable only for compounds that are thermally stable and sufficiently volatile to be vaporized without decomposition. researchgate.net Given its high molecular weight and polar functional groups, this compound would likely decompose at the high temperatures required for vaporization in the GC inlet.
However, GC plays a crucial role where applicable, specifically in the analysis of volatile starting materials, solvents, or by-products associated with the synthesis or degradation of the target compound. For instance, if the synthesis of this compound involves dodecanol (B89629) as a starting material, GC with a Flame Ionization Detector (GC-FID) could be used to quantify any residual dodecanol in the final product. researchgate.net Similarly, if a degradation pathway produces volatile smaller molecules, GC-MS could be employed to separate and identify these by-products, providing insight into the compound's stability and decomposition mechanisms. In some cases, derivatization can be used to convert non-volatile amines into more volatile derivatives suitable for GC analysis, though this is more applicable to smaller amine by-products rather than the parent compound. researchgate.net
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction (XRD) is a cornerstone technique for elucidating the atomic and molecular arrangement within a crystalline solid. By analyzing the angles and intensities of diffracted X-ray beams, researchers can determine the crystal structure, identify phases, and gain information about the material's purity and crystallinity.
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. The successful growth of a suitable single crystal of this compound would enable the unambiguous determination of its molecular geometry, including bond lengths, bond angles, and torsion angles. This information is fundamental to understanding the steric and electronic properties of the molecule, as well as the nature of intermolecular interactions such as hydrogen bonding involving the amine group and van der Waals forces between the long dodecyl chains.
Table 1: Representative Single Crystal X-ray Diffraction Data for a Dialkyl Phosphoryl Compound
| Parameter | Representative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.5 |
| b (Å) | 8.8 |
| c (Å) | 35.2 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 3230 |
Note: The data in this table is representative and intended for illustrative purposes, as specific single-crystal X-ray diffraction data for this compound is not publicly available.
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk polycrystalline materials. nih.govnih.gov It is particularly useful for phase identification, assessing sample purity, and analyzing the crystalline nature of a synthesized powder. For this compound, PXRD can confirm the formation of the desired crystalline phase and detect the presence of any crystalline impurities or amorphous content. nih.gov The diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the crystalline solid.
In the study of long-chain compounds like this compound, PXRD is instrumental in determining the lamellar spacing, which arises from the ordered packing of the long alkyl chains. The positions of the low-angle diffraction peaks are indicative of the repeating distance between the layers. Research on similar long-chain calcium alkyl phosphates has demonstrated the use of PXRD to determine the interplanar spacing, which increases with the length of the alkyl chain. researchgate.net
Table 2: Representative Powder X-ray Diffraction Peak List for a Long-Chain Phosphate (B84403) Compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 2.5 | 35.3 | 100 |
| 5.0 | 17.7 | 50 |
| 7.5 | 11.8 | 30 |
| 21.5 | 4.1 | 80 |
Note: This table presents a representative set of PXRD peaks for a long-chain phosphate compound to illustrate the expected data. The d-spacing is calculated using Bragg's Law (nλ = 2d sinθ).
Thermal Analysis Techniques in Material Science Research
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are vital for understanding the thermal stability, phase transitions, and decomposition behavior of materials like this compound.
Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a material. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For this compound, DSC can be used to determine its melting point, crystallization temperature, and any solid-solid phase transitions. The long dodecyl chains may exhibit their own conformational ordering transitions below the melting point of the entire molecule, which would be observable as distinct endothermic or exothermic peaks in the DSC thermogram. The enthalpy of these transitions, calculated from the area of the peaks, provides quantitative information about the energy changes involved.
Table 3: Representative DSC Data for a Long-Chain Organic Compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Crystal-Crystal Transition | 45.2 | 48.5 | 25.8 |
| Melting | 85.1 | 88.3 | 150.2 |
Note: This table provides representative data that could be obtained from a DSC analysis of a long-chain compound, illustrating the types of thermal events and associated parameters that can be measured.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of this compound. The TGA curve, which plots mass percentage versus temperature, reveals the temperature at which the compound begins to decompose and the number of decomposition steps. Studies on other phosphate esters have shown that they undergo extensive decomposition at elevated temperatures. nih.gov The decomposition mechanism of this compound would likely involve the breakdown of the ester and amine functionalities and the pyrolysis of the long alkyl chains.
Table 4: Representative TGA Data for a Phosphate Ester
| Decomposition Step | Onset Temperature (°C) | Temperature of Max. Mass Loss (°C) | Mass Loss (%) |
|---|---|---|---|
| 1 | 250 | 285 | 45 |
| 2 | 350 | 390 | 30 |
Note: The data presented is representative for a phosphate ester and serves to illustrate the information that can be obtained from a TGA experiment.
Microscopic Techniques for Morphological and Supramolecular Characterization
Microscopic techniques are indispensable for visualizing the morphology and supramolecular organization of materials at various length scales. For a long-chain amphiphilic molecule like this compound, microscopy can reveal how the molecules self-assemble into larger structures.
Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide high-resolution images of the bulk morphology of the synthesized powder, revealing particle size, shape, and surface features. For instance, SEM could show agglomerates of plate-like crystals, which is common for long-chain compounds that form lamellar structures.
Polarized Optical Microscopy (POM) is particularly useful for studying the liquid crystalline phases that may be formed by this compound. The birefringence of liquid crystalline phases produces characteristic textures under cross-polarized light, allowing for the identification of different mesophases (e.g., smectic, nematic) and the temperatures at which they form.
Atomic Force Microscopy (AFM) can be used to image the surface of thin films or single crystals with sub-nanometer resolution. This technique could potentially visualize the ordered packing of the dodecyl chains and the arrangement of the phosphoryl-amine head groups at a molecular level, providing direct evidence of the supramolecular architecture.
While specific micrographs for this compound are not available, the application of these techniques would be crucial in correlating the molecular structure with the macroscopic material properties, providing a complete picture of this compound's solid-state behavior.
Atomic Force Microscopy (AFM) for Surface Topography and Self-Assembled Structures
Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface of materials at a high resolution, providing three-dimensional topographical information. capes.gov.br This technique is particularly well-suited for characterizing the self-assembled monolayers (SAMs) that molecules like this compound and its analogs can form on various substrates. capes.gov.br The fundamental principle of AFM involves scanning a sharp tip, located at the end of a flexible cantilever, across a sample's surface. The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create a topographical map. nih.gov
In the context of long-chain alkyl phosphoryl derivatives, which share structural similarities with this compound, AFM has been instrumental in elucidating the relationship between molecular structure and the characteristics of the resulting self-assembled films. Research on alkyl phosphonic acids has demonstrated that the length of the alkyl chains significantly influences the order and homogeneity of the SAMs. mpg.denih.gov For instance, longer alkyl chains tend to result in more ordered and densely packed monolayers. nih.gov This is due to increased van der Waals interactions between the adjacent hydrocarbon chains, which promotes a higher degree of crystallinity within the film. nih.gov
AFM studies on such systems reveal detailed information about surface roughness, domain formation, and the presence of defects within the monolayer. mpg.de The topographical images can distinguish between crystalline and amorphous regions, providing insights into the nucleation and growth mechanisms of the self-assembled structures. capes.gov.br While direct AFM studies on this compound are not extensively documented in publicly available literature, the findings from analogous long-chain alkyl phosphates and phosphonates provide a strong predictive framework for its behavior. It is anticipated that this compound, with its two dodecyl chains, would form well-ordered and stable self-assembled structures on suitable substrates.
Below is a table summarizing typical data obtained from AFM analysis of self-assembled monolayers of long-chain alkyl phosphonic acids, which can be considered analogous to what might be expected for this compound.
| Alkyl Chain Length | Surface Roughness (RMS) | Domain Size | Observations |
| C10 | Higher | Smaller | Less ordered, more defects |
| C14 | Intermediate | Intermediate | Improved ordering and packing |
| C18 | Lower | Larger | Highly ordered, crystalline domains |
This table is illustrative and based on general findings for alkyl phosphonic acids. Specific values would vary based on experimental conditions.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are crucial techniques for analyzing the morphology and structure of nanomaterials, including the aggregates and nanostructures formed by the self-assembly of amphiphilic molecules like this compound.
Transmission Electron Microscopy (TEM) operates by passing a beam of electrons through an ultrathin specimen. The interactions of the electrons with the sample are used to form an image, providing very high-resolution information about the internal structure of materials. For self-assembling systems, TEM can visualize the morphology of aggregates such as vesicles, micelles, or nanotubes formed in solution. researchgate.net Cryogenic TEM (cryo-TEM) is a particularly valuable variant of this technique, where the sample is flash-frozen in its native, hydrated state. This preserves the delicate self-assembled structures that might be altered or destroyed by the drying process required for conventional TEM.
While specific TEM studies on this compound are sparse in the available literature, research on similar single-chain and double-chain amphiphiles provides insight into the types of structures that could be expected. For example, studies on the self-assembly of simple phosphate amphiphiles have shown the formation of vesicles, which can be visualized by microscopy. researchgate.net It is plausible that this compound, with its amphiphilic nature stemming from the polar phosphoryl-amine head group and the nonpolar dodecyl tails, could self-assemble into various nanostructures in solution, the morphology of which could be definitively characterized by TEM and cryo-TEM.
For compounds analogous to this compound, such as self-assembled monolayers of organophosphonates on surfaces, SEM can be used to assess the uniformity and coverage of the film over large areas. Any defects, cracks, or large-scale patterns in the self-assembled structure would be readily apparent in SEM images.
The following table summarizes the types of information that can be obtained from TEM and SEM analysis of self-assembled nanostructures of amphiphilic molecules.
| Technique | Information Obtained | Typical Resolution | Sample Preparation |
| TEM | Internal structure, morphology of aggregates (e.g., vesicles, tubes), crystallinity. | < 1 nm | Ultrathin sectioning or deposition on a grid. |
| Cryo-TEM | Native state morphology of self-assembled structures in solution. | < 1 nm | Rapid freezing of a thin film of the sample suspension. |
| SEM | Surface topography, 3D morphology, large-area coverage. | 1-20 nm | Conductive coating may be required. |
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The future synthesis of [Bis(dodecyloxy)phosphoryl]amine and its analogs will increasingly focus on efficiency, selectivity, and sustainability. Current industrial organophosphorus chemistry often relies on energy-intensive processes and hazardous intermediates derived from finite phosphate (B84403) rock resources. rsc.org A significant future direction is the development of greener synthetic routes that minimize waste and avoid toxic reagents. rsc.org
Researchers are exploring novel synthetic pathways for various organophosphorus compounds, which could be adapted for phosphorylamines. rsc.orgchemrxiv.org One promising approach involves a retrosynthesis model coupled with a prioritization scoring algorithm to deduce the most promising and structurally qualified synthetic pathways from a database of chemical reactions. nih.gov This computational strategy can identify efficient routes by analyzing structural changes and reaction mechanisms, potentially leading to the discovery of entirely new methods for creating the P-N bond in phosphorylamines. nih.gov
The principles of sustainable chemistry, including the use of renewable materials, reducing energy consumption, and designing for degradation, are central to this effort. nih.gov For instance, developing catalytic systems that can facilitate the synthesis under milder conditions, as seen in the chloride-ion-catalyzed synthesis of phosgene (B1210022) at room temperature, offers a template for future innovations. nih.gov The goal is to move away from traditional methods that may require harsh conditions or stoichiometric reagents, toward catalytic processes that are both economically and environmentally superior. nih.gov
Table 1: Potential Sustainable Synthesis Strategies for Phosphorylamines
| Strategy | Description | Potential Benefits |
|---|---|---|
| Catalytic Routes | Using catalysts to enable reactions under milder conditions with higher selectivity. | Lower energy consumption, reduced byproducts, increased atom economy. |
| Biomimicry | Designing synthetic pathways inspired by biological processes, such as enzymatic phosphorylation. nih.gov | High specificity, use of renewable resources, operation in aqueous media. |
| Retrosynthetic Modeling | Employing computational algorithms to predict and optimize synthetic pathways. nih.gov | Faster discovery of novel routes, reduced experimental trial-and-error. |
| Flow Chemistry | Performing reactions in continuous flow reactors instead of batch processes. | Improved safety, better process control, easier scalability. |
Development of Advanced Catalytic Systems Based on Phosphorylamines
Phosphorus compounds are highly versatile in catalysis, and the unique electronic and steric properties of the phosphorylamine moiety offer significant potential for designing new catalytic systems. acs.orgnih.govnih.gov The field of phosphorus-based organocatalysis has expanded rapidly, encompassing nucleophilic phosphine (B1218219) catalysis, chiral phosphoric acid catalysis, and phosphine oxide Lewis base catalysis. acs.orgnih.gov Future research could involve designing chiral versions of this compound to act as catalysts for asymmetric reactions, a cornerstone of modern pharmaceutical synthesis.
The development of catalysts that can be recycled and reused is a key goal. Natural phosphates have been successfully used as low-cost, heterogeneous catalyst supports for reactions like the selective hydration of nitriles and the reduction of aromatic nitro compounds. researchgate.net Similarly, phosphorylamines could be immobilized on solid supports to create robust and recyclable catalytic systems.
Furthermore, the reactivity of phosphorus centers can be leveraged in innovative catalytic cycles. For example, phosphine oxides have been used in catalytic Mitsunobu reactions, proceeding through a highly reactive cyclic phosphonium (B103445) intermediate. youtube.com Exploring the catalytic potential of the P=O group in phosphorylamines could lead to new transformations. Palladium-mediated arylation, which is highly efficient and chemoselective for forming carbon-sulfur bonds, demonstrates the power of advanced catalytic methods that could be adapted for modifying phosphorylamine structures or using them as ligands in transition-metal catalysis. acs.org
Table 2: Emerging Areas in Phosphorus-Based Catalysis
| Catalysis Type | Mechanism | Potential Application for Phosphorylamines |
|---|---|---|
| Nucleophilic Catalysis | The phosphorus atom acts as a nucleophile, activating substrates like alkenes and alkynes. nih.gov | As catalysts for Michael additions, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions. |
| Chiral Brønsted Acid Catalysis | Chiral phosphoric acids protonate substrates to control enantioselectivity. acs.orgnih.gov | Development of chiral phosphorylamine derivatives as enantioselective catalysts. |
| Lewis Base Catalysis | The oxygen of the P=O group acts as a Lewis base to activate electrophiles. acs.orgnih.gov | Use as co-catalysts or activators in a variety of organic transformations. |
| Heterogeneous Catalysis | Immobilization on a solid support for enhanced stability and recyclability. researchgate.net | Creating robust, reusable catalysts for industrial chemical processes. |
Integration into Next-Generation Functional Materials
The incorporation of phosphorus-containing moieties into polymers and other materials can impart a range of desirable properties, including flame retardancy, biocompatibility, and proton conductivity. acs.org The this compound structure, with its combination of a polar phosphoryl head and long nonpolar alkyl tails, is intrinsically amphiphilic, making it an excellent candidate for integration into advanced functional materials.
One of the most established applications for organophosphorus compounds is in flame retardants. rsc.org When heated, these compounds can decompose to form polyphosphoric acid, which creates a protective glassy char layer that insulates the underlying material from heat and oxygen. nih.gov The long dodecyl chains in this compound could also serve as plasticizers, enhancing the flexibility and workability of polymer matrices. rsc.org
In the biomedical field, phosphorus-containing polymers are of great interest due to their biocompatibility and ability to promote adhesion. acs.org Materials bearing phosphate and phosphonate (B1237965) groups have been successfully used in drug delivery systems and for tissue engineering applications. acs.org The phosphorylamine group could be integrated into polymer backbones or used as a functional pendant group to create new biomaterials with tailored properties for specific medical applications. Furthermore, polymeric materials with phosphonic acid sites have shown promise in alternative energy applications as proton-conducting membranes in fuel cells, offering potentially higher chemical and thermal stability than traditional sulfonic acid-based materials. acs.org
Expanding the Scope of Supramolecular Architectures and Sensing Platforms
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and van der Waals forces. tue.nl The amphiphilic nature of this compound makes it an ideal building block for creating such architectures. The long dodecyl chains can drive self-assembly in solution, while the phosphoryl-amine head group can participate in specific, directional hydrogen bonding. This could lead to the formation of micelles, vesicles, or lamellar structures.
These self-assembled structures have significant potential in nanotheranostics and controlled drug delivery. thno.org For instance, amphiphilic systems based on macrocycles like pillarenes can self-assemble into well-defined structures capable of encapsulating drug molecules. thno.org Phosphorylamine-based vesicles could similarly be used to carry therapeutic payloads. The assembly process can often be controlled by external stimuli like pH or temperature, allowing for the creation of "smart" materials that release their contents in response to specific environmental cues. tue.nl
The phosphoryl group is also a key recognition motif in biology, making it a prime target for chemical sensors. nih.gov Research into phosphate sensing has produced a variety of platforms, including fluorescent chemosensors that change their optical properties upon binding to phosphate anions. rsc.org Advanced techniques like Fluorescence Resonance Energy Transfer (FRET) have been employed in genetically encoded biosensors to monitor intracellular phosphate levels in real-time. nih.gov Future work could involve functionalizing the this compound scaffold to create novel sensors for phosphate-containing biomolecules or environmental pollutants.
Table 3: Supramolecular and Sensing Applications
| Application Area | Role of Phosphorylamine | Enabling Principle |
|---|---|---|
| Drug Delivery | Forms self-assembled vesicles or micelles to encapsulate drugs. thno.org | Amphiphilic self-assembly driven by hydrophobic and hydrophilic interactions. |
| Stimuli-Responsive Materials | Acts as a building block in architectures that respond to pH or temperature. tue.nl | Non-covalent interactions can be reversibly broken and formed. |
| Chemosensors | Serves as a recognition element or part of a transducer for detecting analytes. nih.govrsc.org | Specific binding of the phosphoryl group to target molecules, inducing a measurable signal (e.g., fluorescence). |
| Biomimetic Membranes | Forms lipid bilayer-like structures that mimic cell membranes. thno.org | Self-organization of amphiphilic molecules into ordered assemblies. |
Synergistic Approaches Combining Experimental and Computational Studies
The complexity of organophosphorus chemistry necessitates a close integration of experimental synthesis and characterization with computational modeling. chemrxiv.org Computational methods such as molecular dynamics (MD) simulations, quantum mechanics/molecular mechanics (QM/MM) calculations, and machine learning are powerful tools for predicting the structure, reactivity, and function of molecules before they are synthesized in the lab. chemrxiv.orgnih.gov
For this compound, computational studies can provide invaluable insights. For example, MD simulations can model the self-assembly of these molecules into supramolecular architectures, predicting their morphology and stability. nih.gov QM/MM calculations can elucidate potential catalytic mechanisms if the molecule is used as an organocatalyst, mapping out reaction pathways and identifying transition states. nih.gov This predictive power can significantly accelerate the design-build-test-learn cycle of materials discovery and catalyst development.
This synergistic approach has proven effective in various contexts, from understanding the impact of mutations on enzyme function to probing the accessible conformations of antigenic peptides. chemrxiv.orgnih.gov By combining high-level computational screening with targeted experimental validation, future research can more efficiently explore the vast chemical space of phosphorylamine derivatives. This will enable the rational design of new molecules with optimized properties for specific applications, whether in catalysis, functional materials, or sensing platforms. nih.govchemrxiv.org
Q & A
Q. What are the optimal synthetic routes for preparing [Bis(dodecyloxy)phosphoryl]amine, and what analytical techniques validate its purity and structure?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or phosphorylation reactions. For example, phosphoryl chloride derivatives (e.g., bis(dialkylamino)phosphoryl chlorides) can react with dodecyloxy amines under inert conditions . Characterization requires NMR spectroscopy (e.g., P NMR to confirm phosphorus environment, H/C NMR for alkyl chain integrity) and mass spectrometry (HRMS for molecular ion verification). Purity is assessed via HPLC with UV detection at 254 nm, ensuring no residual solvents or byproducts .
Q. How can researchers mitigate interference from lipid-rich matrices when quantifying this compound in biological samples?
- Methodological Answer : Use solid-phase extraction (SPE) with C18 columns to isolate the compound from phospholipids or triglycerides. Pre-treat samples with organic solvents (e.g., chloroform:methanol mixtures) to precipitate proteins. Validate recovery rates using spiked internal standards (e.g., deuterated analogs) and compare against calibration curves .
Q. What are the critical experimental parameters for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (absorbance changes at λmax ~270 nm) and LC-MS to identify breakdown products. Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .
Advanced Research Questions
Q. How does this compound function as a ligand in transition metal catalysis, and what spectroscopic methods elucidate its coordination geometry?
- Methodological Answer : The phosphoryl and amine groups act as electron donors for metals like Zn(II) or Pd(II). Synthesize metal complexes under anhydrous conditions and characterize using X-ray crystallography or EXAFS for bond-length analysis. P NMR chemical shift changes (Δδ > 5 ppm) indicate metal coordination . Compare catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) against control ligands to assess efficacy .
Q. What strategies resolve contradictions in reported fluorescence quenching behavior of this compound when used in chemosensors?
- Methodological Answer : Systematically vary fluorophore pairing (e.g., anthracene vs. pyrene derivatives) and measure quenching efficiency via fluorescence lifetime imaging (FLIM) . Control for environmental factors (e.g., oxygen content, solvent polarity) using degassed acetonitrile or DMSO. Cross-validate with computational models (DFT) to predict electron transfer pathways .
Q. How can the compound’s self-assembly into nanostructures be optimized for drug delivery applications?
- Methodological Answer : Employ dynamic light scattering (DLS) and cryo-TEM to monitor micelle/vesicle formation in aqueous solutions. Adjust the hydrophobic:hydrophilic balance by varying dodecyloxy chain lengths or introducing PEGylated derivatives. Assess encapsulation efficiency using fluorescent probes (e.g., Nile Red) and release kinetics under physiological conditions .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to evaluate the compound’s cytotoxicity while minimizing solvent interference?
Q. What statistical approaches are recommended for reconciling discrepancies in catalytic efficiency data across different research groups?
- Methodological Answer : Perform meta-analysis using standardized reaction conditions (e.g., solvent, temperature, catalyst loading). Apply multivariate regression to identify confounding variables (e.g., trace moisture, ligand:metal ratio). Share raw datasets via open-access platforms for reproducibility audits .
Safety and Compliance
Q. What protocols ensure safe handling and disposal of this compound in compliance with institutional guidelines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
